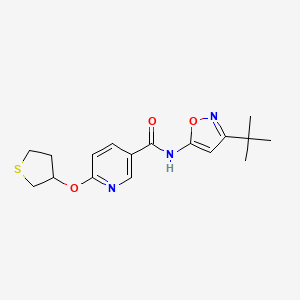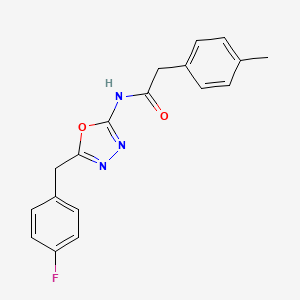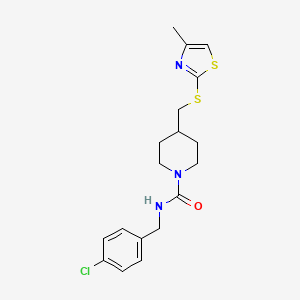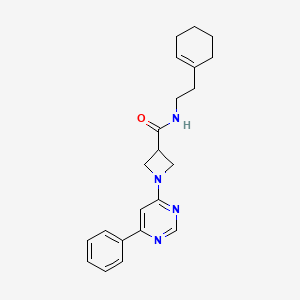
N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide is a chemical compound that has shown promise in scientific research applications due to its unique structure and properties.
Mechanism of Action
The exact mechanism of action of N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells and the development of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as the development of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells and the development of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful compound in a variety of research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Future Directions
There are a number of future directions for research involving N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide. One potential direction is to further investigate its mechanism of action in order to better understand how it works and how it can be optimized for use in various research applications. Additionally, more research is needed to explore its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, future research could focus on developing new synthetic routes to produce this compound more efficiently and cost-effectively.
Synthesis Methods
The synthesis of N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide involves a multi-step process that requires advanced knowledge of organic chemistry. The first step involves the reaction of 2-cyano-3,3-dimethylbutan-2-ol with 3,3-difluorocyclobutanone to form the intermediate N-(2-Cyano-3,3-dimethylbutan-2-yl)-3,3-difluorocyclobutanecarboxamide. This intermediate is then treated with acetic anhydride to yield the final product, N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide.
Scientific Research Applications
N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-2-(3,3-difluorocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F2N2O/c1-11(2,3)12(4,8-16)17-10(18)5-9-6-13(14,15)7-9/h9H,5-7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWLUASTNVDFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)CC1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-2-(3,3-difluorocyclobutyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1-(2,4-Difluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2843921.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2843925.png)

![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)

![1-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B2843934.png)



![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2843942.png)